N4-Acetylcytidine (ac4C) is a post-transcriptional modification found in all domains of life. [] It involves the acetylation of the cytidine base at the nitrogen-4 position. [] While initially recognized for its presence in tRNA and rRNA, recent research has unveiled its abundance in mRNA as well, sometimes even surpassing the prevalence of the m7G cap modification. []
N4-Acetylcytidine is synthesized from cytidine, which is a naturally occurring nucleoside composed of a pyrimidine base (cytosine) and a ribose sugar. The classification of N4-Acetylcytidine falls under modified nucleosides, specifically as an acetylated derivative of cytidine. Its chemical structure can be represented by the formula C₁₁H₁₃N₃O₅, with a molecular weight of approximately 283.24 g/mol.
The synthesis of N4-Acetylcytidine can be achieved through several methods, with one prominent technique involving the acetylation of cytidine using diacetyl oxide in the presence of dimethylformamide as a solvent.
This method is advantageous due to its simplicity and suitability for large-scale production, avoiding the complications associated with intermediate products.
The molecular structure of N4-Acetylcytidine features a ribose sugar linked to an acetylated cytosine base. The acetyl group at the nitrogen-4 position significantly alters the chemical properties and biological activity compared to unmodified cytidine.
The presence of the acetyl group enhances its stability and affects its interaction with RNA-binding proteins.
N4-Acetylcytidine participates in various chemical reactions that are pivotal in biochemical pathways, particularly in RNA metabolism.
These reactions are critical for understanding its biological roles and potential applications in therapeutic contexts.
The mechanism of action for N4-Acetylcytidine primarily revolves around its role in stabilizing RNA molecules and enhancing their translational efficiency.
These mechanisms underline its importance in both normal cellular functions and viral pathogenesis.
N4-Acetylcytidine exhibits distinct physical and chemical properties that influence its behavior in biological systems.
N4-Acetylcytidine has diverse applications across various fields of research, particularly in molecular biology and pharmacology.
The versatility of N4-Acetylcytidine makes it a valuable compound for scientific exploration and therapeutic development.
N4-Acetylcytidine (ac4C) is a modified nucleoside where an acetyl group is attached to the exocyclic N4-amino position of cytidine. Its molecular formula is C11H15N3O6, with a molecular weight of 285.25 g/mol [10]. The acetyl group adopts a conformation stabilized by an intramolecular C–H···O interaction between the carbonyl oxygen and the C5 hydrogen of the pyrimidine ring. This unique orientation positions the acetyl moiety within the major groove of RNA duplexes while preserving canonical Watson-Crick base pairing with guanosine [3] [10]. The modification increases the thermodynamic stability of RNA helices, particularly within the evolutionarily conserved 5′-CCG-3′ motif prevalent in eukaryotic rRNA and tRNA [3] [5]. ac4C exhibits a characteristic UV absorbance peak at 302 nm and decomposes near 199°C, reflecting moderate thermal stability [10].
Table 1: Key Chemical Properties of N4-Acetylcytidine
Property | Value/Characteristic |
---|---|
Molecular Formula | C11H15N3O6 |
Molecular Weight | 285.25 g/mol |
UV λmax | 302 nm |
Thermal Stability | Decomposes at ~199°C |
Base Pairing | Maintains Watson-Crick with Guanosine |
Dominant Sequence Context | 5′-CCG-3′ |
The formation of ac4C is exclusively catalyzed by N-acetyltransferase 10 (NAT10), a conserved enzyme possessing both RNA-binding and acetyltransferase domains [1] [2] [5]. NAT10 utilizes acetyl-CoA as the acetyl donor and requires ATP hydrolysis for its activity. It functions within multi-subunit complexes guided by adapter molecules:
ac4C is a universally conserved RNA modification found in archaea, bacteria, and eukarya, indicating fundamental biological roles [5] [9]. However, the enzymatic machinery exhibits domain-specific adaptations:
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